6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
1. Medicinal Chemistry and Structural Analysis
In medicinal chemistry, compounds like pyridazine analogs, similar to the specified compound, demonstrate significant pharmaceutical importance. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine (4) was synthesized and characterized by various spectroscopic techniques and X-ray diffraction. Theoretical calculations, like Density Functional Theory (DFT), were conducted to determine the harmony between theoretical and experimental values, as well as the global reactivity descriptor values (Sallam et al., 2021).
2. Synthesis and Antiproliferative Activity
A library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was prepared, demonstrating the potential for inhibiting the proliferation of endothelial and tumor cells. This synthesis and the resulting antiproliferative activity highlight the biomedical applications of these compounds (Ilić et al., 2011).
3. Anti-Diabetic Drug Development
Compounds structurally related to the query were synthesized and evaluated for their anti-diabetic properties, specifically their potential to inhibit Dipeptidyl peptidase-4 (DPP-4). This evaluation included in silico and in nitro testing, along with antioxidant and cytotoxicity assessments, underscoring their therapeutic potential as anti-diabetic drugs (Bindu et al., 2019).
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-2-4-14(5-3-13)11-27-20-22-21-19-9-7-16(23-24(19)20)15-6-8-17-18(10-15)26-12-25-17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDNRRPRWTUMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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